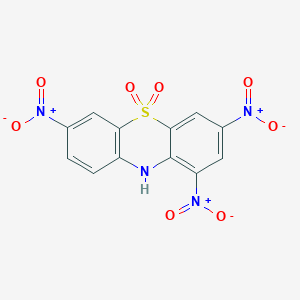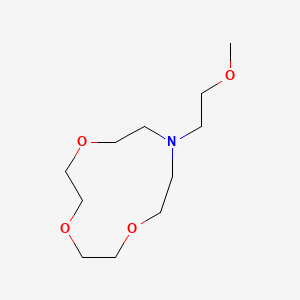![molecular formula C4H6N2 B14417735 1,2-Diazabicyclo[3.1.0]hex-2-ene CAS No. 81194-34-5](/img/structure/B14417735.png)
1,2-Diazabicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diazabicyclo[3.1.0]hex-2-ene is a fascinating organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclohexene family, which is characterized by a bicyclic framework containing nitrogen atoms. The structure of this compound includes a three-membered ring fused to a five-membered ring, with nitrogen atoms at the bridgehead positions. This compound exhibits interesting photochromic properties, making it a subject of intense research in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diazabicyclo[3.1.0]hex-2-ene can be synthesized through various methods. One common approach involves the reaction of aziridines with aldehydes or ketones in the presence of ammonium acetate. This one-pot reaction yields the desired compound in good yield . Another method involves the cycloaddition of carbenes or carbenoids to cyclopropanes, which are part of five-membered heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1,2-Diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,2-Diazabicyclo[3.1.0]hex-2-ene has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Diazabicyclo[3.1.0]hex-2-ene involves its photochromic behavior. Upon exposure to UV light, the compound undergoes a reversible ring-opening reaction, transforming from a closed-ring form to an open-ring form. This transformation is accompanied by a change in color and other physical properties, such as refractive index and dielectric constant . The molecular targets and pathways involved in this process include the aziridine ring and the formation of a zwitterionic imine ylide .
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide: A derivative with additional functional groups that exhibit similar photochromic properties.
Uniqueness
1,2-Diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure and the presence of nitrogen atoms at the bridgehead positions. This configuration imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
81194-34-5 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
1,2-diazabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-2-5-6-3-4(1)6/h2,4H,1,3H2 |
InChI Key |
DPDZHWJFCNDNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN2C1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


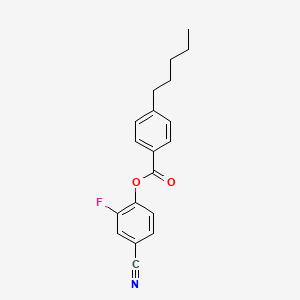
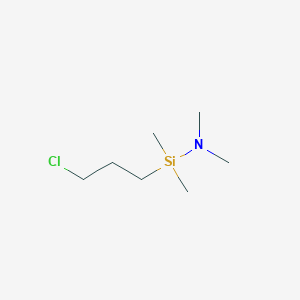
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
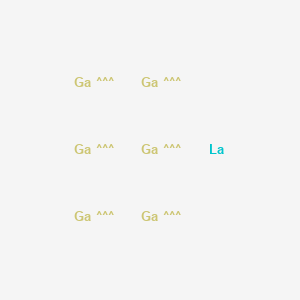



![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)


